molecular formula C18H27N3O B5135172 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol

2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol

Cat. No. B5135172
M. Wt: 301.4 g/mol
InChI Key: FCPFDPBKQHALKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol, also known as MK-212, is a synthetic compound that belongs to the family of piperazine derivatives. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.

Scientific Research Applications

2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in various medical conditions. Some of the areas of research include:
1. Anxiety Disorders: Studies have shown that 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol has anxiolytic effects in animal models of anxiety disorders. This compound has been shown to reduce anxiety-like behaviors in various tests, including the elevated plus maze and the light/dark test.
2. Depression: 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol has also been studied for its potential antidepressant effects. Animal studies have shown that this compound can increase the levels of serotonin and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation.
3. Schizophrenia: 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol has been shown to have antipsychotic effects in animal models of schizophrenia. This compound has been shown to reduce the levels of dopamine in the brain, which is a neurotransmitter that is implicated in the pathophysiology of schizophrenia.

Mechanism of Action

More research is needed to determine the exact mechanism of action of this compound.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Development of Novel Compounds: The development of novel compounds based on the structure of 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol may lead to the discovery of new therapeutic agents for various medical conditions.
4. Combination Therapy: The combination of 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol with other therapeutic agents may lead to enhanced therapeutic effects.
Conclusion:
2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. While more research is needed to determine the exact mechanism of action of this compound, its potential therapeutic applications make it an attractive target for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol in lab experiments is that it has been extensively studied and its synthesis process is well-established. Additionally, this compound has been shown to have potential therapeutic applications in various medical conditions, which makes it an attractive target for further research.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol. Some of these directions include:
1. Further Studies on

Synthesis Methods

The synthesis of 2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol involves the reaction of 1-(2-hydroxyethyl)piperazine with 4-(1H-indol-3-ylmethyl)-1-isopropylpiperazine in the presence of a base. The resulting compound is then purified using various chromatographic techniques. The synthesis process of this compound is well-established and has been reported in various scientific journals.

properties

IUPAC Name

2-[4-(1H-indol-3-ylmethyl)-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(2)21-9-8-20(13-16(21)7-10-22)12-15-11-19-18-6-4-3-5-17(15)18/h3-6,11,14,16,19,22H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPFDPBKQHALKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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